2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine 2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.: 325821-35-0
VCID: VC0378723
InChI: InChI=1S/C19H18N4O2S/c1-24-13-8-7-11(9-14(13)25-2)17-21-18-16-12-5-3-4-6-15(12)26-19(16)20-10-23(18)22-17/h7-10H,3-6H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4g/mol

2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

CAS No.: 325821-35-0

Main Products

VCID: VC0378723

Molecular Formula: C19H18N4O2S

Molecular Weight: 366.4g/mol

2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine - 325821-35-0

CAS No. 325821-35-0
Product Name 2-(3,4-Dimethoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
Molecular Formula C19H18N4O2S
Molecular Weight 366.4g/mol
IUPAC Name 4-(3,4-dimethoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Standard InChI InChI=1S/C19H18N4O2S/c1-24-13-8-7-11(9-14(13)25-2)17-21-18-16-12-5-3-4-6-15(12)26-19(16)20-10-23(18)22-17/h7-10H,3-6H2,1-2H3
Standard InChIKey QDNHJTXMLZFNSY-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5)OC
PubChem Compound 1106411
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator